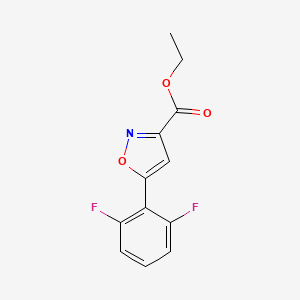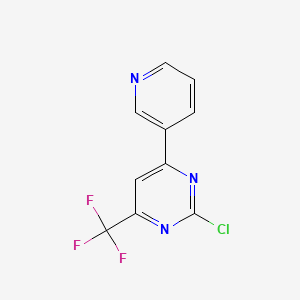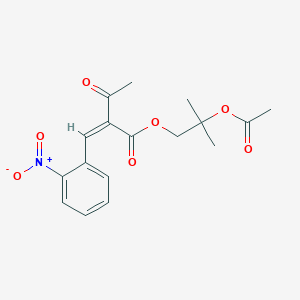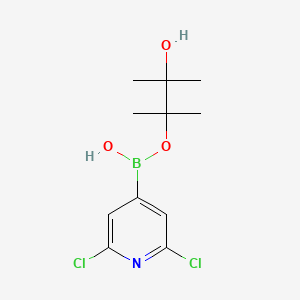![molecular formula C13H18N6 B13713626 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32220299” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered attention due to its distinctive characteristics and the potential it holds for future research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32220299” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary, but typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: These reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD32220299” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. The industrial process may also include additional steps for quality control and environmental safety.
Chemical Reactions Analysis
Types of Reactions: “MFCD32220299” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reactions: These reactions typically involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
“MFCD32220299” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
“MFCD32220299” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can be based on factors such as:
Chemical Structure: Differences in molecular structure and functional groups.
Reactivity: Variations in reactivity and types of chemical reactions.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds provide a basis for understanding the unique properties and potential of “MFCD32220299” in scientific research and industrial applications.
Properties
Molecular Formula |
C13H18N6 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H18N6/c1-18-6-3-11(4-7-18)19-9-10(8-16-19)13-15-5-2-12(14)17-13/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,14,15,17) |
InChI Key |
FQJBDVBQXWDLMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)C3=NC=CC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



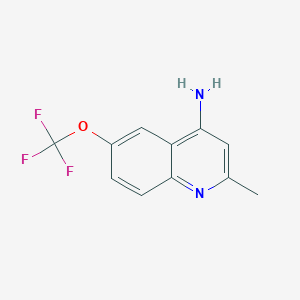
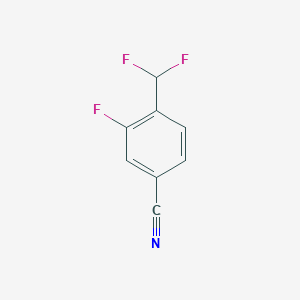
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
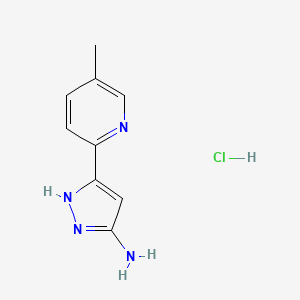
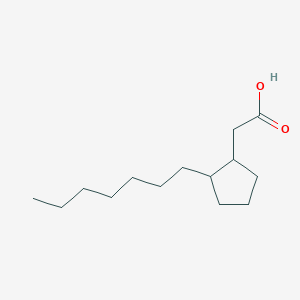

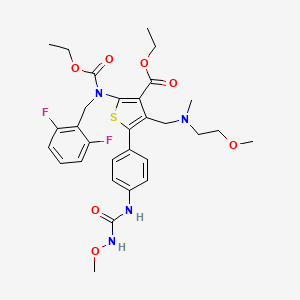

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
